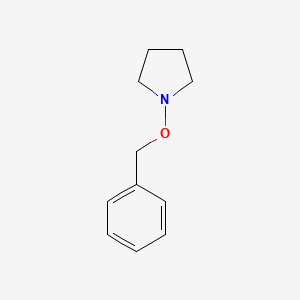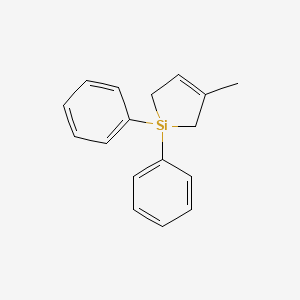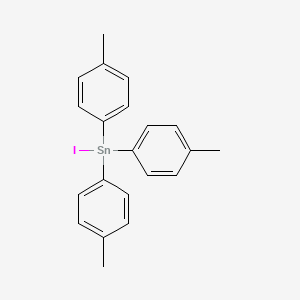
Iodotris(4-methylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodotris(4-methylphenyl)stannane is an organotin compound where a tin atom is bonded to three 4-methylphenyl groups and one iodine atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The presence of the iodine atom in this compound adds unique reactivity to the compound, making it valuable for specific chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodotris(4-methylphenyl)stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the reaction between tris(4-methylphenyl)tin and iodine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxicity of organotin compounds and the reactivity of iodine.
Analyse Des Réactions Chimiques
Types of Reactions
Iodotris(4-methylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as halides, amines, or thiols, for substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the tin center.
Major Products Formed
Substituted Stannanes: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions, such as biaryl compounds in the case of Stille coupling.
Applications De Recherche Scientifique
Chemistry
Iodotris(4-methylphenyl)stannane is used in organic synthesis for the formation of carbon-carbon bonds through coupling reactions. It serves as a precursor for various organotin compounds and can be used in the synthesis of complex organic molecules .
Biology and Medicine
Organotin compounds, including this compound, have been studied for their biological activities.
Industry
In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer for polyvinyl chloride (PVC). Its unique reactivity makes it valuable for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of iodotris(4-methylphenyl)stannane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tin center. The iodine atom can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The tin center can coordinate with other molecules, facilitating catalytic processes and enhancing reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methylphenyl)tin: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
Iodotris(phenyl)stannane: Similar reactivity but with phenyl groups instead of 4-methylphenyl groups, leading to different steric and electronic properties.
Uniqueness
Iodotris(4-methylphenyl)stannane is unique due to the presence of the 4-methylphenyl groups, which provide steric hindrance and influence the electronic properties of the compound. This makes it more selective in certain reactions compared to its analogs .
Propriétés
Numéro CAS |
41269-16-3 |
|---|---|
Formule moléculaire |
C21H21ISn |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
iodo-tris(4-methylphenyl)stannane |
InChI |
InChI=1S/3C7H7.HI.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
CAEZKECCFAQNTQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


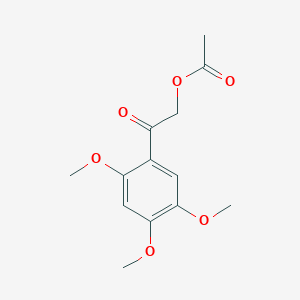


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
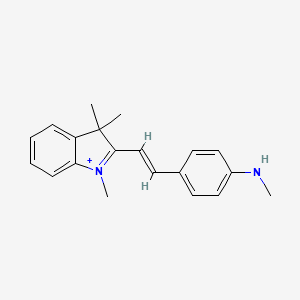
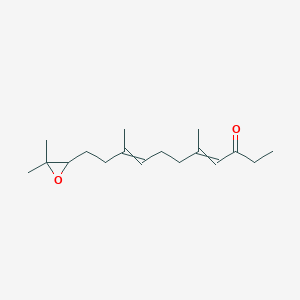

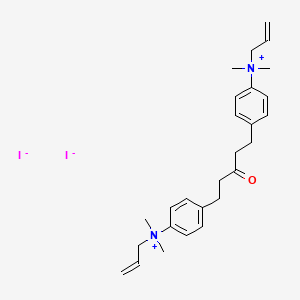
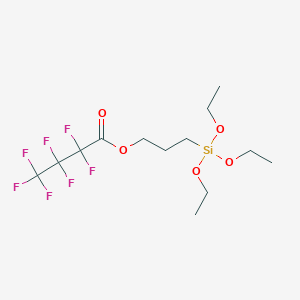

![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
